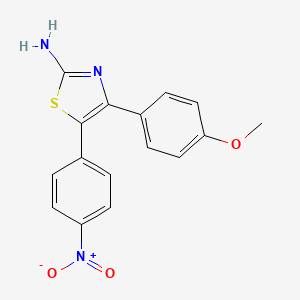

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves the reaction of appropriately substituted phenyl thiourea with other chemical agents. For instance, compounds with structural similarities have been synthesized through reactions involving benzylidene and phosphite or thiadiazole derivatives, indicating the potential methodologies for synthesizing our compound of interest. These reactions emphasize the importance of the functional groups and their arrangement for the successful formation of the thiazole core (Li-he Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of related thiazole compounds shows that the thiadiazole and nitro-substituted phenyl rings can be approximately coplanar, influencing the molecule's electronic and spatial properties. For example, studies on similar compounds reveal how the arrangement of these groups affects the molecule's overall conformation and reactivity (Li-he Yin et al., 2008).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, depending on the substituents present on the thiazole ring. For instance, reactions involving nitro-substituted phenyl groups can lead to the formation of thioketene intermediates, further reacting with secondary amines to produce different structures (D. A. Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazole compounds, such as crystallinity and melting points, are influenced by their molecular structure. For instance, the presence of methoxy and nitro groups can affect the compound's solubility and melting point, which are crucial for its practical applications and handling (Wen Yang et al., 2007).

Chemical Properties Analysis

The chemical behavior of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can be deduced by studying similar compounds. The presence of electron-donating and withdrawing groups such as methoxy and nitro respectively influence the molecule's reactivity towards various reagents and conditions. These groups can affect the acidity of hydrogen atoms attached to the thiazole ring, the reactivity of the ring towards nucleophilic substitutions, and the overall electronic distribution within the molecule (Namratha Bhandari & S. Gaonkar, 2016).

科学的研究の応用

Chemical Synthesis and Structure-Activity Relationships

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound with notable importance in the synthesis of pharmacologically active molecules. Its structural framework has been utilized in the development of various derivatives with potential biological activities. For example, derivatives of 1,3-thiazol-2-amine have demonstrated potent anthelmintic and antibacterial activities, indicating the significance of the core structure in medicinal chemistry (Bhandari & Gaonkar, 2016). Furthermore, the ability to modify this scaffold has led to a range of compounds that show promise in drug discovery and development.

Photoreagents for Protein Crosslinking

Compounds related to 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine have been explored as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc, Cantor, & Simon, 1978). These photoreagents are designed to be inactive in the dark but become highly reactive under light exposure, enabling precise control over the crosslinking process. This property is particularly valuable in the study of protein interactions and the development of targeted therapeutics.

Dye and Pigment Synthesis

The structural elements of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine are conducive to the synthesis of dyes and pigments. Hetarylazo derivatives, for example, have been synthesized using heterocyclic amines related to this compound, yielding dyes that color cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002). Such synthetic approaches are critical for the development of new materials with specific optical properties, applicable in textiles, printing, and electronic displays.

Anticancer and Antimicrobial Research

The exploration of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine derivatives in anticancer and antimicrobial research highlights the compound's versatility. Certain derivatives have shown effectiveness against human cancer cell lines and microbial pathogens, providing a basis for the development of new therapeutic agents (Sekhar et al., 2019). This research avenue is crucial for addressing the ongoing challenges of drug resistance and the need for more effective treatments.

特性

IUPAC Name |

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-13-8-4-10(5-9-13)14-15(23-16(17)18-14)11-2-6-12(7-3-11)19(20)21/h2-9H,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMYMQMMHEOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)